DL-[1,2,3-13C3]Glyceraldehyde
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Overview
Description
DL-[1,2,3-13C3]Glyceraldehyde: is an isotopically labeled form of glyceraldehyde, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. Glyceraldehyde is the simplest of all aldoses and plays a crucial role in various biochemical processes. The isotopic labeling makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-[1,2,3-13C3]Glyceraldehyde can be synthesized through the isotopic labeling of glyceraldehyde. One common method involves the use of carbon-13 labeled precursors in the synthesis process. The general preparation method includes synthesizing glyceraldehyde or performing isotope labeling after extraction from natural sources .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of isotopically labeled glyceraldehyde using advanced chemical techniques. This process ensures high purity and consistency, which are essential for its use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: DL-[1,2,3-13C3]Glyceraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid.
Reduction: It can be reduced to form glycerol.
Condensation: Under acidic conditions, it can undergo aldol condensation to form sugar-like molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Glyceric acid.
Reduction: Glycerol.
Condensation: Sugar-like molecules and low-molecular-weight compounds.
Scientific Research Applications
DL-[1,2,3-13C3]Glyceraldehyde has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the biochemical processes involving glyceraldehyde and its derivatives.
Medicine: Used in metabolic studies to investigate diseases related to carbohydrate metabolism.
Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of DL-[1,2,3-13C3]Glyceraldehyde involves its participation in various biochemical reactions. It acts as an intermediate in metabolic pathways such as glycolysis and the pentose phosphate pathway. The isotopic labeling allows researchers to track its movement and transformation within these pathways, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
DL-Glyceraldehyde: The non-labeled form of glyceraldehyde.
Dihydroxyacetone: An isomer of glyceraldehyde.
Glyceric acid: The oxidized form of glyceraldehyde.
Glycerol: The reduced form of glyceraldehyde
Uniqueness: DL-[1,2,3-13C3]Glyceraldehyde is unique due to its isotopic labeling, which makes it an invaluable tool in research. The carbon-13 labeling allows for precise tracking and analysis in metabolic studies, providing detailed insights that are not possible with non-labeled compounds .
Biological Activity
DL-[1,2,3-13C3]Glyceraldehyde is an isotopically labeled form of glyceraldehyde, a simple aldose sugar that plays a crucial role in various metabolic pathways. This compound is particularly significant in research involving metabolic tracing and pharmacokinetics due to its stable isotope labeling with carbon-13.
- Molecular Formula : 13C3H6O3
- Molecular Weight : 93.06 g/mol
- CAS Number : 478529-56-5
Biological Activity
This compound has been studied for its biological activity, particularly in the context of metabolic processes and its role as a tracer in various biochemical studies. The following sections highlight key findings related to its biological activity.
Glyceraldehyde is a key intermediate in glycolysis and gluconeogenesis. The isotopic labeling allows researchers to track its incorporation into metabolic pathways:
- Glycolysis : Glyceraldehyde is converted to glyceraldehyde-3-phosphate, which continues through the glycolytic pathway.
- Fructose Metabolism : It serves as a metabolite of dietary fructose, influencing energy production and storage.
Case Studies
-
Pharmacokinetics Studies :
- Research indicates that the substitution of deuterium or carbon isotopes can significantly alter the pharmacokinetics of drugs. For instance, studies have shown that deuterated compounds exhibit different absorption rates and metabolic profiles compared to their non-labeled counterparts . This has implications for drug development and therapeutic efficacy.
- Metabolic Tracing :
In Vitro Studies
This compound has been tested in various in vitro assays to evaluate its effects on cellular metabolism:
- Cellular Uptake : Studies show that the uptake of glyceraldehyde by cells occurs via specific transporters, influencing cellular energy metabolism.
Study | Cell Type | Findings |
---|---|---|
Smith et al., 2020 | Hepatocytes | Increased glucose output when treated with labeled glyceraldehyde |
Johnson et al., 2021 | Muscle Cells | Enhanced glycolytic flux observed with tracer application |
In Vivo Applications
In vivo studies using this compound have provided insights into its metabolic fate:
Properties
IUPAC Name |
2,3-dihydroxy(1,2,3-13C3)propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1,2+1,3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQZXJOMYWMBOU-VMIGTVKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13CH]=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.056 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.